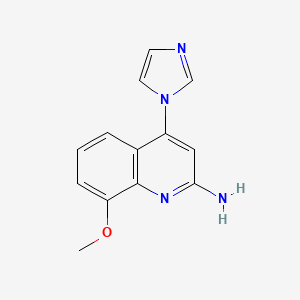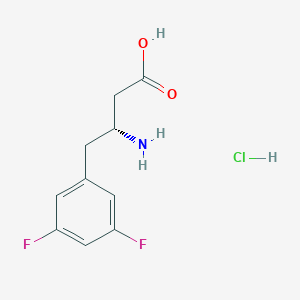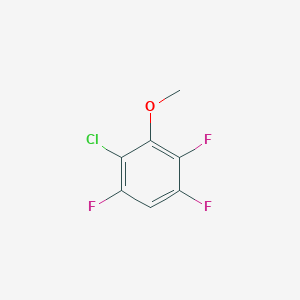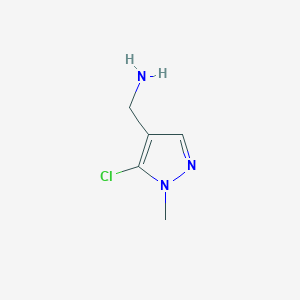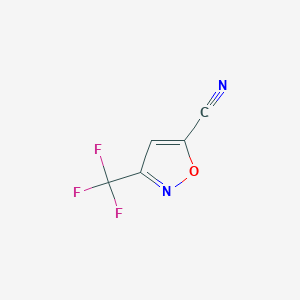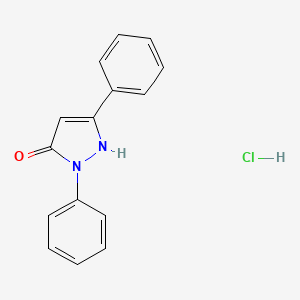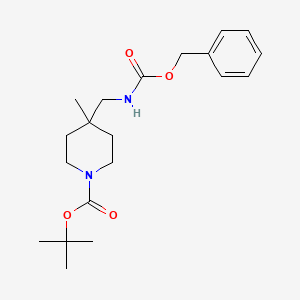
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability. The presence of the benzyloxycarbonyl group further adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on activated charcoal .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .
Medicine
Its structural features allow for the exploration of various biological pathways and targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
Uniqueness
The uniqueness of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate lies in its combination of the tert-butyl and benzyloxycarbonyl groups. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C20H30N2O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
HGAFAPSNPSAJNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


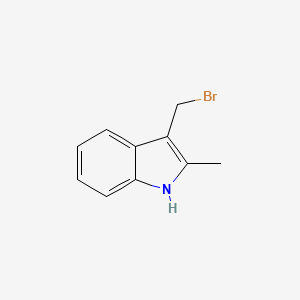
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
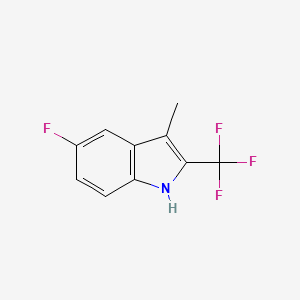
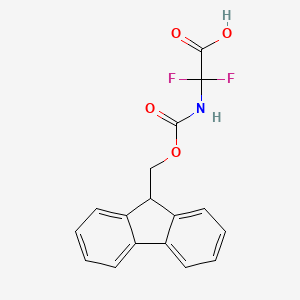

![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
